![molecular formula C26H31N3O B5550882 9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)
9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones involves various strategies, including Michael addition reactions and spirocyclization processes. Notably, the practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones is achieved through an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds, including 9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one, often features a spiro arrangement that includes heterocyclic rings. These structures have been analyzed using various spectroscopic techniques, providing insights into their conformation and electronic properties (Zhang et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecanes includes their participation in various reactions, such as spirocyclization and Michael addition reactions. These reactions are crucial for the functionalization of the diazaspiro[5.5]undecane scaffold and the introduction of various substituents to the core structure, affecting their biological activity and chemical properties (Rice et al., 1964).
Physical Properties Analysis
The physical properties of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, such as solubility, melting points, and crystallinity, are influenced by the nature and position of substituents on the spiro framework. These properties are critical for the compound's application in various scientific and industrial fields (Aggarwal & Khurana, 2015).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecanes, including reactivity, stability, and interaction with biological targets, are of considerable interest. These compounds exhibit a broad range of biological activities, which are attributed to their unique chemical structure and the presence of functional groups that interact with biological macromolecules (Bavo et al., 2021).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Metabolism
Research into compounds with complex structures similar to "9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one" often involves understanding their pharmacokinetics and metabolism. For instance, studies on various pharmacological agents show how these compounds are absorbed, distributed, metabolized, and excreted in the body, which is crucial for drug development and safety assessments (Nakashima et al., 1995).
Anti-inflammatory and Analgesic Effects
The therapeutic potential of compounds, especially those related to non-steroidal anti-inflammatory drugs (NSAIDs) and their mechanisms of action, is a significant area of research. Studies have explored how different NSAIDs, including indomethacin and ibuprofen, impact conditions like rheumatoid arthritis, gastrointestinal mucosal damage, and their overall efficacy and safety profiles (Stern et al., 1984).
Oncology and Carcinogenic Risk Assessment
Investigations into the carcinogenic potential of heterocyclic amines present in the environment, including those structurally similar to the queried compound, highlight the importance of understanding the chemical's interaction with DNA and its mutagenic effects. This research aids in assessing cancer risk and developing strategies for cancer prevention (Konorev et al., 2015).
Gastrointestinal Research
The impact of various drugs on gastrointestinal health, including the study of their effects on intestinal permeability and the mechanisms through which they may cause or protect against damage to the gastric mucosa, is another research avenue. This area is particularly relevant for compounds with anti-inflammatory properties, as they can affect gastrointestinal function and integrity (Bjarnason et al., 1986).
Propiedades
IUPAC Name |
9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O/c30-25-8-11-26(20-29(25)15-10-21-4-2-1-3-5-21)12-16-28(17-13-26)19-22-6-7-24-23(18-22)9-14-27-24/h1-7,9,14,18,27H,8,10-13,15-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUWIJJQKOGXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC4=C(C=C3)NC=C4)CN(C1=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

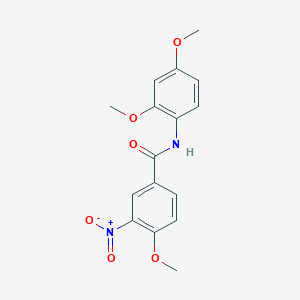
![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)
![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)
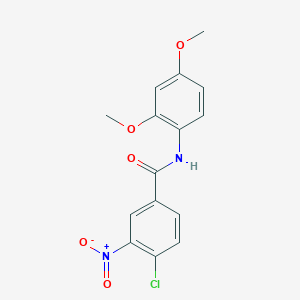
![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
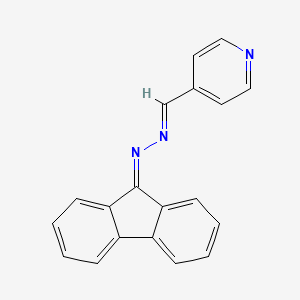
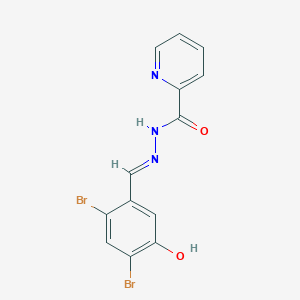
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)
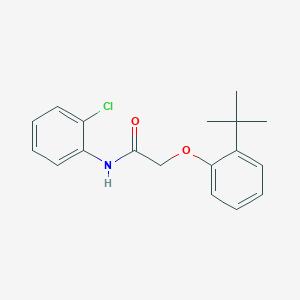
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)
![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)